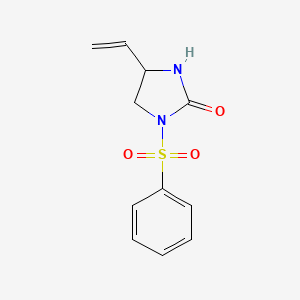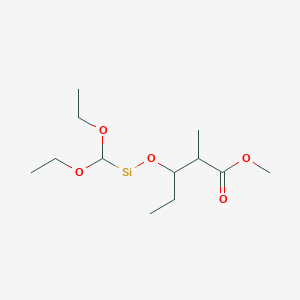![molecular formula C11H19N3 B12625012 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine CAS No. 918419-43-9](/img/structure/B12625012.png)
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C11H19N3 It is a derivative of phenylpropane and contains both dimethylamino and diamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form 2-[4-(dimethylamino)phenyl]-2-nitropropane. This intermediate is then reduced using hydrogenation to yield the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a catalyst to further reduce any nitro groups present in intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diamine group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
Comparison
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity
Propiedades
Número CAS |
918419-43-9 |
|---|---|
Fórmula molecular |
C11H19N3 |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-14(2)11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10H,7-8,12-13H2,1-2H3 |
Clave InChI |
KSBAVMXDRTXDNZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
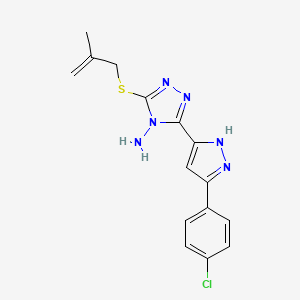
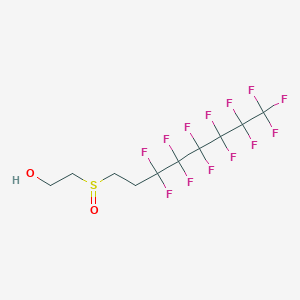
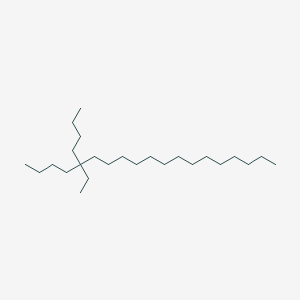
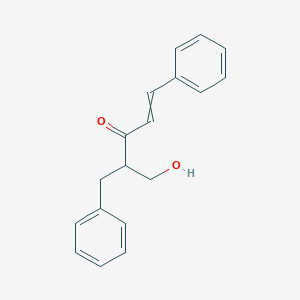
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
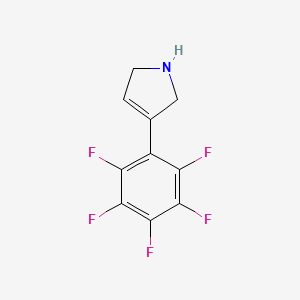
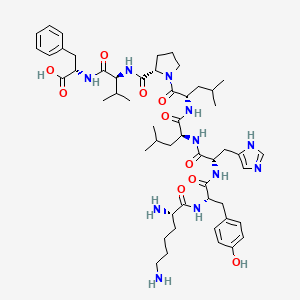
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
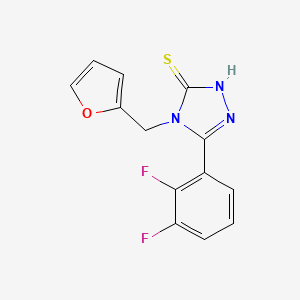
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
